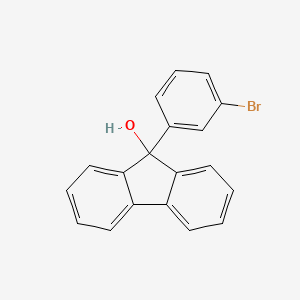

9-(3-bromophenyl)-9H-Fluoren-9-ol

Description

Contextualization of Fluorene (B118485) and Fluorenol Scaffolds in Organic Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a rigid and planar structure known for its characteristic violet fluorescence. wikipedia.org This core structure is a versatile building block in organic synthesis due to its unique electronic properties and multiple reactive sites. researchgate.net Fluorene and its derivatives have found extensive applications in:

Organic Electronics: Polyfluorene polymers are electroluminescent and have been heavily investigated for use in organic light-emitting diodes (OLEDs). wikipedia.org The rigid structure provides good thermal stability and charge transport properties, which are crucial for the performance and longevity of electronic devices. entrepreneur-cn.comresearchgate.net

Biochemistry: The fluorescent nature of the fluorene scaffold makes its derivatives suitable for use as fluorescent probes and biosensors to study biological molecules like proteins and DNA. entrepreneur-cn.com

Peptide Synthesis: A key derivative, 9-fluorenylmethyl chloroformate (Fmoc-Cl), is widely used to add a protecting group to amines during the complex process of synthesizing peptides. wikipedia.org

The introduction of a hydroxyl group at the C9 position creates a fluorenol . This modification is significant as the C9 position is particularly reactive. wikipedia.org Fluorenols, such as 9-Fluorenol, are important secondary alcohols used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com Recent studies have highlighted that the fluorenol structure exhibits superior charge transport efficiency and lower heat dissipation compared to its ketone counterpart (fluorenone), making it a promising candidate for molecular wires and thermally stable nanoelectronic devices. nih.gov

Significance of Halogenated Organic Compounds in Advanced Materials and Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine, into organic molecules is a powerful strategy in both materials science and medicinal chemistry. Halogenated compounds are valued for their unique properties which include:

Advanced Materials: Brominated compounds are highly effective as flame retardants, significantly reducing the flammability of plastics, textiles, and electronics. innospk.com Their presence can enhance thermal stability and modify the electronic properties of materials, a critical factor in the development of semiconductors and OLEDs. researchgate.netinnospk.com The bromine atom's size and polarizability can influence intermolecular interactions, which is a key principle in crystal engineering and the design of functional materials.

Medicinal Chemistry: In drug design, introducing a bromine atom can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Halogenated fluorene derivatives, for instance, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. entrepreneur-cn.comnih.gov Furthermore, the bromine atom serves as a versatile synthetic handle, enabling further molecular complexity through reactions like Suzuki and other cross-coupling reactions. researchgate.net

Rationale for Investigating 9-(3-Bromophenyl)-9H-Fluoren-9-ol within the Fluorene Derivative Landscape

The specific structure of this compound is not arbitrary; it represents a deliberate molecular design intended to harness the synergistic properties of its constituent parts. The rationale for its investigation stems from several key factors:

A Precursor for Advanced Materials: The molecule combines the desirable rigid, photoactive fluorenol core with a bromophenyl group. entrepreneur-cn.comnih.gov The bromine atom acts as a reactive site, making the compound an ideal intermediate for synthesizing more complex, functional molecules for applications like OLEDs. alfachemch.cominnospk.com By replacing the bromine with other functional groups via cross-coupling reactions, chemists can fine-tune the electronic and photophysical properties of the final material.

Modulation of Electronic Properties: The position of the bromine atom on the phenyl ring (meta-position) influences the steric and electronic environment of the molecule. This specific substitution pattern affects the π-conjugation and energy levels of the molecule, which is a critical consideration in designing host and emitter materials for high-efficiency OLEDs. nih.gov

Foundation for Medicinal Chemistry Exploration: Given that fluorene derivatives have shown a range of biological activities, including antitumor and antimicrobial effects, and that halogenation is a common strategy to enhance pharmacological properties, this compound serves as a valuable scaffold for developing new potential therapeutic agents. nih.govacs.org The bromophenyl moiety provides a site for further derivatization to explore structure-activity relationships.

In essence, this compound stands as a strategically designed building block. It merges the inherent stability and advantageous electronic characteristics of the fluorenol scaffold with the synthetic versatility and property-modifying influence of the bromine atom, paving the way for innovations in both materials science and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(3-bromophenyl)fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO/c20-14-7-5-6-13(12-14)19(21)17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGUBHXRUOJAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299292 | |

| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086641-47-5 | |

| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086641-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 3 Bromophenyl 9h Fluoren 9 Ol and Analogs

Strategies for Carbon-Carbon Bond Formation at the C9 Position of Fluorenols

The construction of the C9-aryl or C9-alkyl bond in fluorenol derivatives is a key synthetic challenge. The primary approaches include building upon the existing fluorene (B118485) framework, either by addition to the C9-carbonyl of 9-fluorenone (B1672902) or by direct functionalization of the C9-methylene group of 9H-fluorene.

Nucleophilic Addition Reactions to 9-Fluorenone

A prevalent and classical method for synthesizing 9-substituted fluorenols involves the nucleophilic addition of a carbon-based nucleophile to the carbonyl group of 9-fluorenone. oup.com This ketone is a versatile precursor that can be synthesized through various methods, including the oxidation of 9H-fluorene or through palladium-catalyzed cyclocarbonylation of o-halobiaryls. organic-chemistry.orgresearchgate.netacs.org The reactivity of the 9-fluorenone and the chosen nucleophile are critical factors determining the reaction's efficiency. oup.com

Organometallic reagents, particularly Grignard and organolithium reagents, are powerful nucleophiles widely employed for the synthesis of tertiary alcohols from ketones. leah4sci.comyoutube.com In the context of 9-substituted fluorenols, these reagents allow for the direct introduction of a wide array of aryl and alkyl groups at the C9 position.

The synthesis of 9-(3-bromophenyl)-9H-fluoren-9-ol can be achieved by reacting 9-fluorenone with a Grignard reagent derived from 1,3-dibromobenzene, namely 3-bromophenylmagnesium bromide. The general mechanism involves the nucleophilic attack of the organometallic's carbanionic carbon on the electrophilic carbonyl carbon of 9-fluorenone. leah4sci.com A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol. saskoer.ca

For instance, the synthesis of the analogous 9-phenyl-9-fluorenol (B15170) has been successfully accomplished by treating 9-fluorenone with phenylmagnesium bromide. iastate.edu Similarly, a variety of 9-aryl-fluoren-9-ols have been produced using Grignard reactions, with some processes being intensified through the use of continuous flow systems. rsc.org Organolithium reagents can also be utilized; for example, the reaction of 9-fluorenone with phenyllithium, generated in situ from bromobenzene (B47551) and n-butyllithium, yields 9-phenyl-9-fluorenol after an acidic workup. orgsyn.org

Table 1: Examples of Organometallic Addition to 9-Fluorenone

| Product | Organometallic Reagent | Starting Material | Yield | Reference |

|---|---|---|---|---|

| 9-Phenyl-9-fluorenol | Phenylmagnesium bromide | 9-Fluorenone | Not specified | iastate.edu |

| 9-Aryl-9-fluorenols | Various Arylmagnesium bromides | 9-Fluorenone | >99% (for 2-bromo-9-phenyl-9-fluorenol) | rsc.org |

| 9-Phenyl-9-fluorenol | Phenyllithium | 9-Fluorenone | Not specified | orgsyn.org |

| 9-(p-Tolyl)-9-fluorenol | p-Tolylmagnesium bromide | 9-Fluorenone | Not specified | iastate.edu |

Direct Functionalization of 9H-Fluorene

An alternative to the pre-functionalization of the C9 position as a ketone is the direct functionalization of the C-H bonds of 9H-fluorene. The methylene (B1212753) bridge (C9) of fluorene is particularly reactive due to the acidity of its protons, making it a prime target for substitution reactions. thieme-connect.de

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. oup.comoup.com In the context of fluorenol synthesis, palladium-catalyzed intramolecular C-H functionalization presents a sophisticated strategy. oup.com This method can be designed to selectively form 9-substituted fluorenols from appropriately substituted tertiary alcohols. For example, a designed transformation starting from a tertiary alcohol containing a 2-bromophenyl group can, in the presence of a palladium catalyst, undergo intramolecular C-H activation to form the fluorenol ring system. oup.com The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. oup.com

Table 2: Optimization of Pd-Catalyzed C-H Functionalization for Fluorenol Synthesis

| Pd Catalyst | Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None | Cs₂CO₃ | Not Detected | oup.com |

| Pd(TFA)₂ | PPh₃ | CsOAc | 56 | oup.com |

| Pd(OPiv)₂ | PPh₃ | CsOAc | 58 | oup.com |

| Pd(OPiv)₂ | dppf | CsOAc | 68 (isolated) | oup.com |

The acidic nature of the C9 protons of fluorene allows for its deprotonation by a base, generating a nucleophilic fluorenyl anion. This anion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. researchgate.net While this method is effective for producing 9-alkylated fluorenes, controlling the degree of alkylation can be challenging, with bis-alkylation often occurring as a major side product. researchgate.net

More advanced, greener methods have been developed, such as the ruthenium-catalyzed C-H alkylation of 9H-fluorene using alcohols as alkylating agents via a "borrowing hydrogen" methodology. sci-hub.se This approach avoids the use of hazardous alkyl halides and produces water as the only byproduct. Ligand-free ruthenium complexes have proven effective for the selective mono-C9-alkylation with primary alcohols. sci-hub.se Other catalytic systems, including those based on nickel and metal-free approaches using catalysts like t-BuOK or aldehydes/ketones, have also been successfully employed for the 9-monoalkylation of fluorenes with alcohols. researchgate.netrsc.orgrsc.org These mono-alkylated fluorenes can then be subjected to oxidation to form the corresponding 9-alkyl-9-fluorenol.

Ring-Forming Reactions Yielding Fluorenol Structures

Ring-forming reactions, or cyclizations, represent another fundamental approach to constructing the tricyclic fluorenol core. wikipedia.org These reactions can be categorized as cycloadditions or annulations. For fluorenol synthesis, intramolecular cyclization reactions are particularly relevant. As mentioned previously, transition metal-catalyzed cyclizations of appropriately designed precursors are a direct route to 9-substituted fluorenols. oup.com For example, catalysts based on palladium, gold, silver, or iridium can facilitate the cyclization of specific substrates to yield the fluorenol structure. oup.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also be envisioned as part of a multi-step strategy to build the fluorene skeleton, which would then require subsequent functionalization to yield the target fluorenol. vanderbilt.edu

Intramolecular Cyclization Processes

Intramolecular cyclization reactions offer a powerful strategy for constructing the fluorenol framework. These reactions often proceed through the formation of new carbon-carbon bonds within a single molecule, leading to the desired cyclic structure. For example, the rhodium-catalyzed intramolecular [2+2+2] cyclotrimerization of specifically designed triyndiols can produce complex fluorenol derivatives. researchgate.net This method allows for the creation of intricate, multi-cyclic systems containing the fluorenol moiety. researchgate.net

Another example involves the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov This process is thought to proceed through a palladacycle intermediate, which then undergoes further reactions to form the fluorenone product, a direct precursor to the target fluorenol. nih.gov

Multi-Component Condensations

Multi-component reactions, where three or more reactants combine in a single synthetic operation, provide an efficient route to complex molecules. While not a direct synthesis of this compound itself, these strategies are employed to create related and more complex chromophoric systems. For instance, a Suzuki-Knoevenagel condensation sequence has been used to synthesize merocyanines, which are donor-π-bridge-acceptor structures, in a one-pot fashion. frontiersin.org Similarly, microwave-assisted multi-component reactions have been developed for the synthesis of various heterocyclic compounds, demonstrating the power of this approach in rapidly building molecular complexity. mdpi.com

Introduction of Halogen Substituents onto the Phenyl Moiety

Once the core fluorenol structure is established, the introduction of a halogen, such as bromine, onto the phenyl ring is a key step in synthesizing the target compound and its analogs.

Direct Halogenation Protocols

Direct halogenation offers a straightforward method for introducing halogen atoms onto the fluorene or phenyl rings. For example, 9-phenylfluorene can be treated with N-bromosuccinimide (NBS) to yield 9-bromo-9-phenylfluorene. orgsyn.org This reaction provides a direct route to incorporating a bromine atom at the 9-position.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different molecular fragments. These reactions are particularly useful for introducing the bromophenyl group onto the fluorene scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction. researchgate.netresearchgate.net It typically involves the reaction of an organoboron compound, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This methodology is highly versatile and tolerates a wide range of functional groups.

In the context of synthesizing this compound analogs, the Suzuki-Miyaura reaction can be used to couple a boronic acid derivative of fluorene with a brominated aryl halide. Alternatively, a fluorenyl halide can be coupled with 3-bromophenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgcapes.gov.br

Table 1: Key Parameters in Suzuki-Miyaura Coupling

| Parameter | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂ |

| Ligand | Stabilizes the palladium center and influences reactivity | Phosphine ligands (e.g., SPhos, XantPhos), N-heterocyclic carbenes |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Affects solubility and reaction rate | Toluene, DMF, Water |

This table provides a general overview of components often used in Suzuki-Miyaura coupling reactions.

Beyond the Suzuki-Miyaura reaction, a broader range of palladium-catalyzed cross-coupling methods are available for forming aryl-aryl bonds. mdpi.com These methods offer alternative strategies for integrating the bromophenyl moiety. For instance, palladium-catalyzed reactions of aryl halides with aryl formates can be used to synthesize esters, demonstrating the versatility of palladium catalysis in forming new bonds. nih.gov

Palladium-catalyzed carbonylative reactions, where carbon monoxide is incorporated into the product, can be used to synthesize fluorenones from aryl halides and arylboronic acids. organic-chemistry.org These fluorenones are then readily reduced to the corresponding fluorenols.

Synthesis of Related Fluorenol Derivatives for Comparative Studies

The synthesis of related fluorenol derivatives provides a basis for comparative studies of their properties and reactivity. Methodologies for creating these analogs often involve the introduction of various substituents at the C-9 position of the fluorene core.

Synthesis of 9-(Phenylethynyl)-9H-Fluoren-9-ols

The synthesis of 9-(phenylethynyl)-9H-fluoren-9-ol derivatives serves as a key example of creating C9-alkynyl functionalized fluorenols. These compounds are valuable precursors for further chemical transformations. acs.orgresearchgate.net A common and effective method for their synthesis involves the reaction of a 9-fluorenone with a lithium acetylide, generated in situ from phenylacetylene (B144264) and a strong base like n-butyllithium (n-BuLi).

This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity. The general scheme involves the deprotonation of phenylacetylene by n-BuLi to form lithium phenylacetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of 9-fluorenone, leading to the formation of a lithium alkoxide intermediate. Subsequent workup with an aqueous acid solution neutralizes the alkoxide, yielding the desired 9-(phenylethynyl)-9H-fluoren-9-ol.

These fluorene propargylic alcohols are useful synthons for creating more complex molecules. acs.org They can undergo reactions with various nucleophiles in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) to produce highly functionalized fluorene derivatives. acs.orgresearchgate.netrsc.orgthieme-connect.de For instance, their reaction with substituted 7-azaindoles, catalyzed by BF₃·OEt₂, yields 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives. acs.org

The reaction conditions for these subsequent transformations can be optimized by varying parameters such as the catalyst, solvent, and temperature to achieve high yields. thieme-connect.de A plausible mechanism for these reactions involves the formation of a propargylic carbocation intermediate. acs.orgresearchgate.net

Below is a table summarizing the synthesis of a (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide from a fluorenone propargylic alcohol, highlighting the optimization of reaction conditions. thieme-connect.de

| Entry | Catalyst (equiv.) | Solvent | Time (min) | Yield (%) |

| 1 | BF₃·Et₂O (0.1) | CH₂Cl₂ | 10 | 65 |

| 2 | BF₃·Et₂O (0.3) | CH₂Cl₂ | 10 | 92 |

| 3 | BF₃·Et₂O (0.5) | CH₂Cl₂ | 10 | 89 |

| 4 | p-TsOH (0.3) | CH₂Cl₂ | 120 | 45 |

| 5 | FeCl₃ (0.3) | CH₂Cl₂ | 120 | 25 |

| 6 | AlCl₃ (0.3) | CH₂Cl₂ | 120 | No Reaction |

| 7 | BF₃·Et₂O (0.3) | Toluene | 60 | 75 |

| Table 1: Optimization of reaction conditions for the synthesis of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide. thieme-connect.de |

Derivatization from 9-Fluorenone Precursors

A primary and versatile method for synthesizing 9-substituted-9H-fluoren-9-ols is through the derivatization of 9-fluorenone. 9-Fluorenone is a key building block in organic synthesis and materials chemistry. researchgate.net The electrophilic nature of its carbonyl carbon makes it an excellent substrate for nucleophilic attack by organometallic reagents, such as Grignard reagents and organolithium compounds.

For the synthesis of this compound, the Grignard reagent, 3-bromophenylmagnesium bromide, would be the reagent of choice. This is prepared by reacting 3-bromobromobenzene with magnesium metal in an anhydrous ether solvent like THF or diethyl ether. The resulting Grignard reagent is then added to a solution of 9-fluorenone. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of 9-fluorenone, forming a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in a subsequent step, typically with a dilute acid, to yield the final product, this compound.

The reduction of 9-fluorenone to the parent alcohol, 9H-fluoren-9-ol, is another important derivatization. researchgate.net This can be achieved using various reducing agents. A common laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. youtube.comyoutube.com The reaction is generally straightforward and proceeds with high yield. For instance, 9-fluorenone can be reduced by adding a solution of sodium borohydride and sodium methoxide (B1231860) in methanol. youtube.com After the reaction is complete, the addition of water and neutralization with an acid like hydrochloric acid (HCl) precipitates the 9H-fluoren-9-ol product. youtube.com

The table below shows the results of the synthesis of various fluorenol derivatives from 9-bromofluorene (B49992) and different aldehydes using a TDAE-mediated reaction. mdpi.com

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 56 | 142–143 |

| 4-(Trifluoromethyl)benzaldehyde | (9H-Fluoren-9-yl)(4-(trifluoromethyl)phenyl)methanol | 49 | 149–150 |

| Methyl 3,3,3-trifluoro-2-oxopropanoate | Methyl 2-(9H-fluoren-9-yl)-3,3,3-trifluoro-2-hydroxypropanoate | 41 | 94–95 |

| Table 2: Synthesis of Fluorenol Derivatives via TDAE-mediated reaction. mdpi.com |

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorene derivatives to develop more environmentally friendly and efficient processes. sruc.ac.uk Traditional synthetic methods often involve the use of hazardous reagents, large volumes of volatile organic solvents, and may generate significant waste. sruc.ac.uk Green chemistry aims to mitigate these issues by focusing on aspects like catalyst recyclability, use of safer solvents, and process intensification. sruc.ac.uk

One significant advancement in the green synthesis of 9-aryl-fluoren-9-ols is the use of continuous flow technology for the Grignard reaction. rsc.org This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.org A study demonstrated the green production of 9-aryl-fluoren-9-ols via a Grignard reaction in a continuous flow system at room temperature. rsc.org This method resulted in a significantly higher yield (>99%) compared to the batch process (45%). rsc.org

Furthermore, the continuous flow process led to substantial reductions in raw material costs, solid waste generation, and production time. rsc.org Key green chemistry metrics such as atom economy, reaction mass efficiency, and carbon efficiency were all significantly improved in the continuous flow synthesis compared to the traditional batch method. rsc.org The environmental impact factor (E-factor) was also dramatically reduced. rsc.org

The table below compares the efficiency of batch versus continuous flow synthesis for 9-aryl-fluoren-9-ols. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Yield | 45% | >99% |

| Raw Material Cost Reduction | - | 35% |

| Solid Waste Reduction | - | 64% |

| Production Period Reduction | - | 86% |

| Atom Efficiency (Ae) | 34.46% | 75.8% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% |

| Carbon Efficiency (CE) | 41.83% | 92.97% |

| E-factor (kg waste/kg product) | 26.5882 | 1.9747 |

| Table 3: Comparison of Batch vs. Continuous Flow Synthesis of 9-Aryl-Fluoren-9-ols. rsc.org |

Another green approach involves the aerobic oxidation of 9H-fluorenes to 9-fluorenones, which are the precursors for fluorenols. A highly efficient method utilizes air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (THF) under mild conditions, offering a simple workup and high yields. researchgate.net

Mechanistic Pathways and Reaction Dynamics of 9 3 Bromophenyl 9h Fluoren 9 Ol Transformations

Investigation of Reaction Intermediates

The transformations of 9-(3-bromophenyl)-9H-fluoren-9-ol are often governed by the formation of various reactive intermediates, particularly carbocations. The stability and subsequent reactivity of these intermediates dictate the final product distribution.

While direct studies on the Lewis acid-catalyzed reactions of this compound involving propargylic functionalities are not extensively documented, the behavior of analogous 9-aryl-9-fluorenol systems provides significant insight. In the presence of a Lewis acid, the hydroxyl group of a propargylic alcohol can be protonated, leading to the formation of a good leaving group (water). Subsequent elimination of water generates a propargylic carbocation.

The stability of this carbocation is enhanced by the delocalization of the positive charge across the fluorenyl system and the adjacent aryl ring. The general mechanism can be envisioned as follows:

Coordination: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the hydroxyl group of the fluorenol.

Carbocation Formation: The activated hydroxyl group departs as a neutral molecule (e.g., H₂O assisted by a Brønsted acid), generating a tertiary carbocation at the C9 position of the fluorene (B118485) ring.

Nucleophilic Attack/Rearrangement: The carbocation can then be trapped by a nucleophile or undergo rearrangement to a more stable species.

The reactivity of this carbocation is a key determinant of the reaction pathway.

In reactions of propargylic alcohols, including derivatives of 9-fluorenol, the formation of allene (B1206475) carbocation intermediates is a known phenomenon. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has been shown to proceed through an allene carbocation intermediate.

The proposed mechanism involves the initial formation of a propargylic carbocation, which then undergoes a masterorganicchemistry.comacs.org-rearrangement (a Meyer-Schuster-like rearrangement) to form an allene carbocation. This intermediate is highly electrophilic and can be readily attacked by nucleophiles. The coplanarity of the fluorene ring system can influence the formation, stability, and reactivity of this intermediate.

A plausible reaction pathway is outlined below:

Activation of the hydroxyl group by a Lewis acid.

Formation of the propargylic carbocation.

Rearrangement to the more stable allene carbocation.

Nucleophilic attack on the central carbon of the allene system.

The generation of a carbocation at the C9 position of this compound can lead to an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comcolab.ws In this reaction, the electron-rich aromatic ring (either the fluorene system or the 3-bromophenyl group) acts as an internal nucleophile, attacking the carbocation.

The regioselectivity of this intramolecular cyclization is influenced by the electronic and steric properties of the substituents on the aryl rings. colab.ws For the 3-bromophenyl substituent, the bromine atom is a deactivating group, which may disfavor cyclization onto this ring. However, the orientation of the cyclization is also dependent on the stability of the resulting fused ring system. This reaction is a powerful tool for the synthesis of polycyclic aromatic compounds. The general steps are:

Generation of the 9-fluorenyl cation by acid catalysis.

Intramolecular electrophilic attack by one of the aryl rings.

Deprotonation to restore aromaticity and yield the cyclized product.

This pathway is particularly relevant in the synthesis of substituted benzo[a]fluorenes from triarylcarbinol precursors. colab.ws

Reaction Kinetics and Thermodynamic Studies

The study provided first-order rate constants for the enantiomerization over a range of temperatures, allowing for the determination of thermodynamic activation parameters through an Eyring plot analysis. masterorganicchemistry.com

Table 1: Thermodynamic Parameters for Enantiomerization of a Chiral Benzo[a]fluorene Derivative. masterorganicchemistry.com

| Parameter | Value | Units |

| ΔH‡ | 99.7 | kJ mol⁻¹ |

| ΔS‡₃₇₃ K | 37.7 | J mol⁻¹ K⁻¹ |

| ΔG‡₃₇₃ K | 85.6 | kJ mol⁻¹ |

These data indicate a significant energy barrier to rotation around the C-C single bond, highlighting the steric hindrance in such fused systems. Similar studies on this compound and its derivatives would be crucial for a comprehensive understanding of their reaction dynamics and for optimizing reaction conditions.

Catalytic Activity and Mechanism of 9-Fluorenol Derivatives

Derivatives of 9-fluorenol have been explored for their catalytic activity in various organic transformations. Their ability to participate in electron transfer processes makes them potential candidates for catalytic applications.

While direct evidence for this compound acting as a single-electron transfer (SET) catalyst is limited, the fluorenyl system is known to be redox-active. The formation of the 9-fluorenyl radical and anion can be achieved through SET processes. For instance, the reductive dehalogenation of 9-bromofluorene (B49992) can proceed via two successive single-electron transfers to generate the fluorenyl anion, which can then act as a nucleophile.

In a hypothetical SET catalytic cycle involving a 9-fluorenol derivative, the compound could be oxidized to a radical cation, which then participates in the desired transformation before being reduced back to its initial state. The feasibility of such a cycle would depend on the redox potentials of the specific 9-fluorenol derivative and the other reactants in the system. The presence of the electron-withdrawing bromine atom on the phenyl ring would influence the electronic properties of the fluorenol and its propensity to engage in SET processes.

Stereoselective and Enantioselective Approaches in Fluorenol Synthesis

The synthesis of chiral fluorenols, including this compound, where the C9 carbon acts as a stereocenter, presents a significant challenge in synthetic organic chemistry. The development of stereoselective and enantioselective methods is crucial for accessing optically pure fluorenol derivatives, which are valuable scaffolds in materials science and as chiral ligands. The primary strategy for inducing chirality at the C9 position involves the asymmetric addition of nucleophiles to the prochiral carbonyl group of a fluorenone precursor.

The most direct approach to synthesizing enantiomerically enriched 9-aryl-9H-fluoren-9-ols is the catalytic asymmetric addition of an organometallic reagent to 9-fluorenone (B1672902). This transformation is typically achieved by adding an aryl Grignard or aryllithium reagent in the presence of a chiral catalyst or ligand. While the synthesis of racemic 9-aryl-fluoren-9-ols via Grignard reactions is a well-established and efficient method, achieving high levels of stereocontrol requires careful selection of a chiral directing agent. rsc.orgbohrium.com

Recent advancements have focused on transition metal-catalyzed reactions. One prominent example is the enantioconvergent synthesis of chiral fluorenols using a cooperative catalysis system involving Palladium(II) and a chiral norbornene. rsc.org This method allows for the use of readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides to produce a variety of functionalized chiral fluorenols with excellent enantioselectivities. rsc.org Although this specific pathway does not directly use fluorenone as a starting material, it represents a powerful strategy for constructing the chiral fluorenol core.

For the direct arylation of fluorenone, organocatalysis has also emerged as a promising field. Chiral amines and their derivatives can act as organocatalysts, activating substrates and facilitating enantioselective transformations. rsc.org The fundamental principle relies on the formation of a chiral intermediate that directs the incoming nucleophile to one face of the carbonyl group over the other.

Another key strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to guide the stereochemical outcome of a key bond-forming step. After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched product.

The table below summarizes representative findings in the enantioselective synthesis of chiral tertiary alcohols, which are analogous to the formation of this compound. These examples highlight the types of catalysts and conditions that could be applied to achieve stereocontrol in the synthesis of the target molecule.

| Catalyst System/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd(II)/Chiral Norbornene Cooperative Catalysis | Racemic secondary ortho-bromobenzyl alcohols & aryl iodides | Chiral Fluorenols | Excellent | rsc.org |

| Chiral Ruthenium Complex / Ph₂P(2-furyl) | Aldehyde hydrazones & simple ketones | Chiral Tertiary Alcohols | Up to 85% | nih.gov |

| Ir-catalyzed Asymmetric Hydrogenation | Quinoxaline derivatives | Chiral Tetrahydroquinoxalines | Up to 98% | rsc.org |

| Chiral Amines (Organocatalysis) | Aldehydes/Ketones & Nitroolefins/Vinyl Sulfones | Michael Adducts | High | rsc.org |

| Chiral Nickel(II) Complexes | N-acyl thiazinanethiones & aromatic aldehydes | anti-Aldol Adducts | High | researchgate.net |

Detailed research into the asymmetric addition of organozinc reagents to aldehydes, often facilitated by chiral amino alcohols and other ligands, provides a foundational framework for developing similar methodologies for ketones like fluorenone. bohrium.combohrium.com The success of these reactions is highly dependent on the precise architecture of the chiral ligand, which coordinates to the metal center and creates a chiral pocket around the reactive site. For the specific synthesis of enantiomerically enriched this compound, one could envision the addition of a 3-bromophenyl organometallic reagent to 9-fluorenone, mediated by a chiral catalyst system analogous to those presented above. The development of such a targeted synthetic route remains a subject of ongoing research interest.

Advanced Spectroscopic and Structural Characterization of 9 3 Bromophenyl 9h Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. However, specific experimental data for 9-(3-bromophenyl)-9H-fluoren-9-ol is not reported in readily searchable databases.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

A complete assignment of proton and carbon chemical shifts is fundamental to confirming the molecular framework. For this compound, this would involve the identification of signals corresponding to the protons and carbons of the fluorenyl and bromophenyl moieties. Without experimental spectra, a data table of these chemical shifts cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a compound, further corroborating its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. While the theoretical molecular weight of this compound can be calculated, no experimental HRMS data has been published to confirm this.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique particularly useful for analyzing larger molecules and can provide information on molecular weight and purity. There are no available MALDI-TOF-MS studies for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Analysis of Crystal Packing and Intermolecular Interactions

Detailed single-crystal X-ray diffraction data for this compound has not been reported in the available literature. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, defining the molecule's three-dimensional structure.

The crystal packing, or the arrangement of molecules in the solid state, would be dictated by various non-covalent intermolecular interactions. For this molecule, the key interactions would likely be:

Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for hydrogen bonding, where the hydrogen acts as a donor and the oxygen as an acceptor. Molecules could form O-H···O hydrogen bonds, creating chains or dimeric structures, which are common in related 9-aryl-9-fluorenols.

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the hydroxyl group on an adjacent molecule.

π–π Stacking: The electron-rich fluorene (B118485) and bromophenyl ring systems would be expected to engage in π–π stacking interactions, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-systems of neighboring molecules, further stabilizing the packed structure.

Studies on analogous compounds, such as 9-pyridyl-9-fluorenols, demonstrate how the substitution on the aryl ring dramatically influences the crystalline network, shifting the balance between different types of hydrogen bonds and other weak interactions that govern the final supramolecular architecture. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

No specific FTIR spectrum for this compound is available in research literature. However, based on its structure, a hypothetical spectrum would exhibit characteristic absorption bands corresponding to its functional groups. For comparison, the gas-phase IR spectrum of the parent compound, 9H-Fluoren-9-ol, shows key vibrations that would also be expected in the target molecule, albeit with shifts due to the bromophenyl substituent. nist.gov

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Alcohol O-H Stretch | 3600 - 3200 (Broad) |

| C-H | Aromatic C-H Stretch | 3100 - 3000 |

| C=C | Aromatic Ring Stretch | 1600 - 1450 |

| C-O | Alcohol C-O Stretch | 1260 - 1050 |

The precise position and shape of the O-H band would be highly sensitive to the extent of hydrogen bonding in the solid state.

Electronic Spectroscopy for Conjugation and Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption data for this compound has not been documented. The absorption spectrum is dictated by electronic transitions, primarily π → π* transitions within the conjugated aromatic system of the fluorene and bromophenyl rings. The spectrum for the related compound 9H-Fluoren-9-one shows strong absorption in the UV region, which is characteristic of the fluorene core. nist.gov For this compound, one would expect multiple absorption bands below 350 nm, corresponding to the electronic transitions within its extensive π-system.

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence data for this compound is not available. Fluorene derivatives are well-known for their fluorescent properties, often emitting light in the blue or UV region of the spectrum upon excitation. The emission wavelength, quantum yield, and fluorescence lifetime would be key parameters to determine its potential for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. These properties are highly dependent on the molecular structure, substitution, and the molecule's environment.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

There are no published studies on the electrochemical properties, such as those determined by cyclic voltammetry, for this compound. Such an analysis would provide information on the oxidation and reduction potentials of the molecule. This data is crucial for assessing its electronic character and for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are vital for designing materials for organic electronics, as they dictate the efficiency of charge injection and transport.

Computational Chemistry and Theoretical Modeling of 9 3 Bromophenyl 9h Fluoren 9 Ol

Electronic Structure Calculations using Density Functional Theory (DFT)

DFT calculations are a cornerstone of computational chemistry for investigating the electronic properties of molecules. For a molecule like 9-(3-bromophenyl)-9H-fluoren-9-ol, these calculations would provide crucial insights into its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy. Studies on similar fluorene (B118485) derivatives show that substituents on the fluorene core significantly modulate this gap. For instance, electron-donating groups tend to increase the HOMO energy level and decrease the gap, while electron-withdrawing groups typically lower both the HOMO and LUMO levels. The bromine atom on the phenyl ring in this compound would be expected to have a notable, albeit unquantified, effect on the HOMO-LUMO gap compared to the unsubstituted 9-phenyl-9H-fluoren-9-ol.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the electron-rich aromatic rings, while the hydrogen of the hydroxyl group would exhibit a positive potential. The bromine atom, with its electronegativity and lone pairs, would also present a region of negative potential. These maps are vital for understanding intermolecular interactions.

Excited State Properties via Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a standard method for studying the behavior of molecules in their electronically excited states and for predicting their optical properties.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict a molecule's UV-Vis absorption spectrum. Similarly, by modeling the relaxation from the first excited state back to the ground state, it can predict the fluorescence emission spectrum. For fluorene derivatives, these spectra are highly dependent on the molecular structure. The introduction of the 3-bromophenyl group would be expected to cause shifts in the absorption and emission maxima (solvatochromism) compared to simpler fluorenols, but specific spectral data from computational studies are not available.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The three-dimensional shape of a molecule (its conformation) is crucial to its function and properties. Conformational analysis helps to identify the most stable arrangements of atoms.

The rotation around the single bond connecting the fluorene C9 atom and the 3-bromophenyl group is a key conformational variable for this compound. A potential energy surface (PES) map would plot the molecule's energy as a function of this rotation and other flexible bonds. This analysis would reveal the lowest-energy (most stable) conformers and the energy barriers (transition states) between them. The relative orientation of the phenyl ring to the fluorene bicycle would define these stable structures. However, specific studies identifying these conformers and their relative energies for this particular molecule have not been published.

Atropisomerism in Fluorenol Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In the case of 9-aryl-9H-fluoren-9-ol derivatives, including this compound, rotation around the C9-C(aryl) bond can be restricted due to steric hindrance between the ortho hydrogens of the phenyl ring and the fluorene moiety. Computational chemistry is instrumental in predicting the stability of such atropisomers.

The rotational barrier is a key determinant of whether atropisomers can be isolated at room temperature. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energy profile of the rotation around the chiral axis. This allows for the determination of the energy barriers separating the different conformations.

Atropisomers are often categorized based on their rotational energy barriers nih.gov:

Class 1: Rotational barrier < 20 kcal/mol (84 kJ/mol); these racemize quickly. nih.gov

Class 2: Rotational barrier between 20 and 36 kcal/mol; these are considered stable at room temperature but may racemize upon heating.

Class 3: Rotational barrier > 36 kcal/mol; these are highly stable.

For this compound, the presence of the bromine atom at the meta position of the phenyl ring is not expected to significantly increase the steric hindrance compared to an unsubstituted phenyl group. However, electronic effects from the bromine atom could subtly influence the bond lengths and angles, and thus the rotational barrier. Computational studies on similar 9-aryl-9-fluorenol systems would involve mapping the potential energy surface as a function of the dihedral angle between the fluorene and the bromophenyl planes. The transition states for rotation would correspond to conformations where the ortho hydrogens of the bromophenyl ring are eclipsed with the fluorene ring. The energy difference between the ground state (staggered conformation) and the transition state gives the rotational energy barrier.

Table 1: Theoretical Classification of Atropisomers by Rotational Energy Barrier

| Class | Rotational Energy Barrier (kcal/mol) | Stability at Room Temperature |

| 1 | < 20 nih.gov | Unstable, rapid interconversion nih.gov |

| 2 | 20 - 36 | Stable, separable |

| 3 | > 36 | Highly stable |

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. This is particularly valuable for complex reactions or for reactions involving transient species that are difficult to observe experimentally.

For reactions involving this compound, such as its synthesis or further functionalization, computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism.

The energetic profile, or reaction coordinate diagram, is a cornerstone of computational reaction mechanism studies. It plots the free energy of the system against the reaction progress. By calculating the energies of reactants, intermediates, transition states, and products, a detailed map of the reaction landscape can be constructed.

For instance, in the synthesis of this compound via a Grignard reaction between 9-fluorenone (B1672902) and 3-bromophenylmagnesium bromide, computational modeling can be used to:

Determine the structure and stability of the reactants and the Grignard reagent.

Model the coordination of the Grignard reagent to the carbonyl group of 9-fluorenone.

Calculate the energy of the transition state for the nucleophilic addition.

Determine the energy of the resulting magnesium alkoxide intermediate.

Model the final hydrolysis step to yield the product.

By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. For example, different coordination modes of the solvent or aggregation states of the Grignard reagent could be modeled to understand their influence on the reaction rate and stereoselectivity.

Computational chemistry plays a crucial role in understanding and predicting the behavior of catalysts. sciforum.net In reactions involving this compound, where a catalyst might be used for synthesis or transformation, computational modeling can help to:

Screen potential catalysts: By calculating the energy barriers for the catalyzed reaction with different catalysts, the most efficient ones can be identified before extensive experimental work is undertaken. sciforum.net

Optimize catalyst structure: The electronic and steric properties of a catalyst can be systematically varied in silico to understand how these changes affect its activity and selectivity. This can guide the design of new, improved catalysts.

Understand catalyst deactivation: Computational models can explore potential pathways for catalyst deactivation, helping to design more robust catalytic systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is widely used to predict various spectroscopic properties of molecules. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and for understanding the electronic structure of the molecule.

For this compound, computational methods can predict:

UV-Visible Absorption Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help to assign the electronic transitions responsible for the observed absorption peaks.

Fluorescence Spectra: The emission wavelengths can also be predicted by calculating the energy of the first excited state geometry. The difference between the calculated absorption and emission energies provides an estimate of the Stokes shift.

NMR Spectra: While more computationally intensive, the chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated. These theoretical values, when compared with experimental data, can aid in the structural elucidation of the molecule and the assignment of specific resonances.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. This can help in identifying the characteristic vibrational modes of the molecule.

The accuracy of these predictions depends on the chosen level of theory and basis set. By comparing the computationally predicted spectra with experimentally measured spectra, a detailed understanding of the molecule's electronic and vibrational properties can be achieved. Discrepancies between the predicted and experimental data can also point to specific environmental effects, such as solvent interactions or aggregation, that are not fully captured in the computational model. nih.govdocumentsdelivered.com

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

This table illustrates the kind of data that would be generated from a computational study and compared with experimental results. The values presented here are hypothetical for this compound and are based on typical results for similar aromatic compounds.

| Spectroscopic Property | Computational Prediction (TD-DFT/B3LYP/6-31G*) | Experimental Data |

| UV-Vis λmax (in THF) | ~295 nm, ~310 nm | ~300 nm, ~315 nm |

| Fluorescence λem (in THF) | ~340 nm | ~350 nm |

| ¹³C NMR Chemical Shift (C9) | ~85 ppm | ~87 ppm |

| IR Frequency (O-H stretch) | ~3550 cm⁻¹ | ~3580 cm⁻¹ |

Advanced Applications of 9 3 Bromophenyl 9h Fluoren 9 Ol in Chemical Research

A Versatile Scaffold for Complex Organic Synthesis

The inherent reactivity of its functional groups allows 9-(3-bromophenyl)-9H-fluoren-9-ol to serve as a foundational element for the synthesis of more elaborate molecular structures. The presence of the bromine atom on the phenyl ring and the hydroxyl group on the fluorenyl core provides two distinct points for chemical modification, enabling a stepwise and controlled approach to building molecular complexity.

Crafting a Spectrum of Substituted Fluorene (B118485) Derivatives

The true synthetic power of this compound lies in its capacity to be transformed into a wide variety of substituted fluorene derivatives. The bromine atom is a gateway to a multitude of cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a vast range of aryl, heteroaryl, and amino groups at the 3-position of the phenyl ring. This capability is crucial for fine-tuning the electronic properties, solubility, and solid-state packing of the resulting molecules.

Furthermore, the tertiary alcohol at the C9 position can be readily converted into other functional groups. For instance, dehydration can lead to the formation of a fluorene double bond, while substitution reactions can introduce other alkyl or aryl groups at this sterically significant position. This dual functionality makes this compound a highly sought-after precursor for creating libraries of fluorene compounds with systematically varied substituents, which is invaluable for structure-property relationship studies.

A Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

The strategic placement of the bromophenyl group also positions this compound as a potential precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Through intramolecular cyclization reactions, such as acid-catalyzed aryl-aryl bond formation, the bromophenyl moiety can be fused onto the fluorene core, leading to the creation of extended, rigid, and planar aromatic systems. These larger PAHs are of significant interest for their unique photophysical properties and their potential applications in molecular electronics and as advanced materials. The ability to pre-functionalize the fluorene core or the bromophenyl ring before the cyclization step offers a high degree of control over the final structure and properties of the resulting PAH.

Engineering Functional Materials for the Future

The unique structural and electronic characteristics of fluorene-based compounds make them prime candidates for the development of high-performance functional materials. This compound serves as a critical starting material for the synthesis of molecules designed for specific applications in organic electronics.

Innovations in Organic Optoelectronic Materials

The field of organic optoelectronics, which encompasses devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on the design and synthesis of novel organic molecules with tailored photophysical and charge-transport properties. The fluorene unit is a popular choice for these applications due to its high photoluminescence quantum yield and excellent thermal and chemical stability.

In the realm of OLEDs, derivatives of this compound are investigated for their potential as both host materials and emitters. As a host material in phosphorescent OLEDs (PhOLEDs), the fluorene derivative must possess a high triplet energy to effectively confine the excitons on the phosphorescent guest emitter. The wide bandgap of the fluorene core is advantageous in this regard. By attaching various aromatic or heteroaromatic groups to the bromophenyl position, the triplet energy and charge-transporting properties of the host material can be precisely modulated.

Moreover, by incorporating specific chromophoric units, derivatives of this compound can be designed to function as efficient emitters themselves. This is particularly relevant for the development of materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can lead to OLEDs with internal quantum efficiencies approaching 100%. The ability to tune the electronic communication between the fluorene core and the substituent on the phenyl ring is key to achieving the small singlet-triplet energy splitting required for efficient TADF.

| OLED Application | Role of this compound Derivative | Key Molecular Design Strategy |

| Host Material (PhOLED) | Provides a high triplet energy matrix to confine excitons on the phosphorescent guest. | Introduction of wide bandgap aromatic groups via cross-coupling at the bromo position. |

| Emitter (TADF) | Functions as the light-emitting component with high efficiency. | Creation of donor-acceptor structures to achieve a small singlet-triplet energy gap. |

In the context of organic photovoltaics, the design of donor and acceptor materials with appropriate energy levels and high charge mobilities is paramount for achieving high power conversion efficiencies. Derivatives of this compound can be tailored to act as either electron-donating or electron-accepting components in the active layer of a solar cell.

When incorporated into a polymer backbone or used as a small molecule donor, the fluorene unit can be functionalized with electron-donating groups to raise its highest occupied molecular orbital (HOMO) energy level for efficient charge separation at the donor-acceptor interface. Conversely, by attaching strong electron-withdrawing groups, the fluorene derivative can be engineered to function as an acceptor material with a low-lying lowest unoccupied molecular orbital (LUMO). The versatility offered by the this compound scaffold allows for the systematic optimization of these energy levels to match different donor-acceptor pairings, thereby maximizing the performance of the resulting solar cell.

| OPV Component | Role of this compound Derivative | Key Molecular Design Strategy |

| Donor Material | Absorbs light and donates electrons. | Attachment of electron-donating moieties to raise the HOMO level. |

| Acceptor Material | Accepts electrons from the donor. | Incorporation of electron-withdrawing groups to lower the LUMO level. |

Advanced Polymer Science and Materials

The incorporation of the this compound unit into polymer backbones is a promising strategy for creating materials with unique thermal, optical, and electronic properties. The bulky, non-planar structure of this fluorene derivative can disrupt polymer chain packing, enhancing solubility and processability while influencing the material's solid-state morphology.

Fluorene-based Polymer Systems for Energy Applications (e.g., Hydrogen Storage)

While the direct application of polymers derived from this compound in hydrogen storage is an emerging area of research, the broader class of fluorene-based polymers has shown potential in this field. The high surface area and porous nature of certain fluorene-containing polymer networks make them attractive candidates for gas storage applications. The synthesis of such polymers often involves the polymerization of functionalized fluorene monomers. The bifunctional nature of this compound, with its hydroxyl and bromo groups, allows for its potential use as a monomer in the creation of novel porous organic polymers for energy-related applications.

Photochromic and Two-Photon Absorbing Materials

Fluorene derivatives are renowned for their exceptional photophysical properties, including high fluorescence quantum yields and large two-photon absorption (TPA) cross-sections. These characteristics make them prime candidates for applications in optical power limiting, bio-imaging, and data storage. The introduction of a 3-bromophenyl group at the 9-position of the fluorene core can significantly modulate the electronic and photophysical properties of the molecule.

While specific studies on the photochromic and TPA properties of this compound are limited, research on analogous fluorene structures provides valuable insights. For instance, various fluorene derivatives have been shown to exhibit strong TPA. orgsyn.orgrsc.orgaau.edu.etchemicalbook.com The mechanism often involves intramolecular charge transfer from an electron-donating group to an electron-accepting group through the fluorene bridge. The bromo-substituent on the phenyl ring of this compound can be further functionalized to introduce such donor or acceptor moieties, potentially leading to materials with significant nonlinear optical responses.

Intermediates in Medicinal Chemistry and Agrochemical Research

The fluorene scaffold is a common feature in a variety of biologically active compounds and pharmaceuticals. nih.govscirp.org The compound this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

Synthesis of Biologically Active Compounds and Drug Precursors

The bromine atom on the phenyl ring and the hydroxyl group at the C9 position of this compound are key reactive sites for synthetic transformations. The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the generation of large libraries of compounds for biological screening. For example, the related compound, 9-bromo-9-phenylfluorene, is utilized as a precursor for the synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral building blocks in asymmetric synthesis. orgsyn.org

Design of Fluorene-Triazole Hybrids for Targeted Therapeutic Effects

The hybridization of a fluorene moiety with a triazole ring has emerged as a promising strategy in drug design, leading to compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. The 1,2,3-triazole ring, often introduced via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), acts as a rigid linker and can participate in hydrogen bonding and dipole-dipole interactions with biological targets.

The 3-bromophenyl group of this compound can be a precursor for the introduction of an azide (B81097) functionality, which can then be reacted with a terminal alkyne to form a fluorene-triazole hybrid. While direct synthesis from this specific starting material is not yet widely reported, studies on other fluorene-based triazoles have demonstrated their potential. For instance, 9H-fluorenone based 1,2,3-triazole analogues have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. mdpi.com

Development of Agrochemical Intermediates

Absence of Documented Applications in Asymmetric Synthesis

Despite a comprehensive review of available chemical research, there is currently no documented use of This compound as a chiral scaffold or auxiliary in asymmetric synthesis within scholarly literature. While the molecular structure of this compound possesses a stereocenter at the C9 position, and the fluorene framework is a common motif in the design of chiral ligands and catalysts, specific studies detailing its application for inducing stereoselectivity in chemical reactions are not present in the reviewed scientific databases.

The field of asymmetric synthesis heavily relies on the development and application of chiral molecules that can effectively transfer their stereochemical information to a prochiral substrate. These molecules, known as chiral auxiliaries or scaffolds, are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction, and are typically removed afterwards.

While numerous classes of compounds have been successfully employed as chiral auxiliaries, including oxazolidinones, camphor (B46023) derivatives, and various amino alcohols, the potential of 9-substituted-9H-fluoren-9-ols in this capacity remains largely unexplored in published research. The synthesis of chiral fluorenols has been a subject of interest, but their subsequent application as auxiliaries in asymmetric transformations has not been reported for the specific compound .

Therefore, a detailed discussion, including research findings and data tables on the use of this compound as a chiral scaffold, cannot be provided at this time due to the lack of available scientific data. Further research would be required to explore and establish any potential utility of this compound in the field of asymmetric synthesis.

Future Research Directions and Emerging Trends for 9 3 Bromophenyl 9h Fluoren 9 Ol Chemistry

Discovery of Novel Synthetic Transformations and Reaction Catalysis

The development of more efficient and selective synthetic methods is a cornerstone of advancing the applications of 9-(3-bromophenyl)-9H-fluoren-9-ol. Future research will likely concentrate on innovative catalytic strategies that offer greater control over the molecule's complex three-dimensional structure and electronic characteristics.

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical approach in organic synthesis. rsc.orgsigmaaldrich.com For derivatives of this compound, C-H functionalization offers a direct route to elaborate the fluorenyl core or the phenyl substituent without the need for pre-functionalized starting materials. sigmaaldrich.com Future strategies are expected to move beyond traditional methods and focus on:

Catalyst-Controlled Site Selectivity: A significant challenge is controlling which C-H bond in the complex structure is activated. Research into sophisticated transition-metal catalysts (e.g., palladium, rhodium, iridium) is crucial. sigmaaldrich.comresearchgate.net The development of catalysts that can distinguish between the various aromatic C-H bonds on the fluorene (B118485) and phenyl rings will enable the precise installation of functional groups at desired positions, thereby fine-tuning the molecule's properties. rsc.org

Metallaphotoredox Catalysis: Merging transition-metal catalysis with photoredox catalysis provides a mild and efficient way to functionalize C(sp³)–H bonds, such as those on potential alkyl substituents. rsc.org This dual catalytic approach could be used to create novel derivatives by forging new carbon-carbon or carbon-heteroatom bonds under gentle reaction conditions. rsc.org

Directed C-H Functionalization: By installing a temporary directing group, it is possible to guide a metal catalyst to a specific C-H bond. sigmaaldrich.com Future work could explore removable directing groups that steer functionalization to a particular position on the fluorene backbone before being cleaved, offering unparalleled control over the final molecular architecture.

While metal catalysis is powerful, the use of biocatalysis and organocatalysis is an emerging trend aimed at creating more sustainable and highly selective synthetic processes.

Enantioconvergent Synthesis: Many applications, particularly in pharmacology and advanced materials, require enantiomerically pure compounds. An efficient protocol for the asymmetric synthesis of chiral fluorenols has been developed using a cooperative catalysis system of palladium(II) and a chiral norbornene ligand. nih.gov This enantioconvergent approach can transform a racemic mixture of starting materials into a single, highly enantioenriched fluorenol product. nih.gov Future research on this compound could adapt this strategy to produce specific stereoisomers with unique chiroptical or biological properties.

Enzymatic Networks: Biocatalysis, using isolated enzymes or whole-cell systems, offers exceptional selectivity under mild conditions. The rational design of enzymatic reaction networks that can perform specific, programmed chemical transformations is a frontier in synthetic chemistry. nih.govtue.nl Future research could involve screening for or engineering enzymes that can catalyze key steps in the synthesis of this compound derivatives, such as stereoselective reductions or oxidations.

Rational Design of Fluorenol-Based Materials with Tunable Properties

The rigid, planar, and π-conjugated system of the fluorene core makes this compound an excellent building block for functional organic materials. tue.nl The "rational design" of these materials involves a deep understanding of how molecular structure dictates macroscopic properties, allowing for the creation of materials with precisely tailored functions. rsc.org

Derivatives of this compound are promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The performance of these devices is highly dependent on the molecular architecture of the materials used.

Bipolar Charge Transport Materials: For efficient OLEDs, materials that can transport both holes and electrons (bipolar transport) are highly desirable. By strategically adding electron-donating and electron-accepting moieties to the fluorenol scaffold, it is possible to create materials with balanced charge transport capabilities. rsc.org The 3-bromophenyl group on the parent compound serves as a convenient anchor point for introducing such functionalities via cross-coupling reactions.

High Triplet Energy Hosts: In phosphorescent OLEDs (PHOLEDs), the host material must have a high triplet energy to prevent energy loss from the light-emitting guest molecule. rsc.org The fluorene core itself has an inherently high triplet energy. rsc.org Future research will focus on designing derivatives of this compound that maintain this high triplet energy while also possessing good film-forming properties and thermal stability, crucial for durable and efficient devices. mdpi.com

Cross-linkable Layers: To create robust, solution-processed multilayer OLEDs, the material in each layer must be resistant to the solvents used for subsequent layers. Introducing cross-linkable groups (like vinyl groups) onto the fluorenol derivative allows the material to be insolubilized after deposition, leading to more stable and higher-performance devices. rsc.org

Table 1: Potential Architectures for Fluorenol-Based Electronic Materials

| Material Strategy | Target Property | Potential Modification to this compound | Desired Outcome |

| Bipolar Transport | Balanced hole and electron mobility | Addition of electron-donating amine and electron-accepting cyano groups | Improved charge injection and recombination in OLEDs rsc.org |

| High Triplet Energy | Triplet Energy (ET) > 2.7 eV | Maintaining the core fluorene structure with minimal conjugation-extending groups | Efficiently host phosphorescent emitters and prevent exciton (B1674681) quenching rsc.org |

| Cross-linking | Solvent resistance | Introduction of vinylphenyl or other polymerizable groups | Fabrication of stable, solution-processed multilayer devices rsc.org |

| Low Permittivity | Dielectric constant (ε) < 3.0 | Incorporation of fluorine atoms into the molecular structure | Reduced signal delay and crosstalk in microelectronics mdpi.com |

Stimuli-responsive materials can change their properties in response to external triggers like light, heat, mechanical force, or chemical analytes. nih.gov This "smart" behavior is highly sought after for applications in sensors, switches, and information storage.

Mechanochromic and Thermochromic Materials: Fluorenone-based systems, which can be synthesized from fluorenol precursors, have been shown to exhibit mechanochromism (color change upon grinding) and thermochromism (color change with temperature). researchgate.net These changes are often due to alterations in molecular packing and intermolecular interactions in the solid state. researchgate.net Future work could explore how the substituents on this compound influence these properties.

Acid-Responsive Chromism: Donor-acceptor-donor (D-A-D) triads based on fluorenone can exhibit color changes in the presence of acids like trifluoroacetic acid (TFA). rsc.org The fluorenol oxygen of this compound could be protonated or involved in hydrogen bonding, potentially leading to stimuli-responsive behavior in solution or gel states.

Supramolecular Gels: Fluorene derivatives can act as gelators, forming self-assembled networks that trap solvent molecules. rsc.org These gels can be designed to be responsive to multiple stimuli, such as chemicals and temperature, leading to a color change or a gel-sol transition. rsc.orgrsc.org

Targeted Development of Bioactive Fluorene Derivatives

The fluorene scaffold is present in various compounds with demonstrated biological activity. researchgate.net The targeted development of derivatives of this compound for medicinal chemistry is a promising research avenue, focusing on creating compounds that can interact with specific biological targets.

Anticancer Agents: Many novel fluorene derivatives have been synthesized and tested for their cytotoxic activity against cancer cell lines like human lung carcinoma (A-549) and breast carcinoma (MCF-7). elsevierpure.comnih.gov Often, these compounds are designed to act as inhibitors of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR). elsevierpure.comnih.gov The 3-bromophenyl group provides a versatile handle for synthesizing a library of derivatives to optimize anticancer potency.

Antimicrobial Agents: Research has also shown that certain fluorene derivatives possess potent antibacterial and antifungal properties. researchgate.netelsevierpure.com For example, fluorenyl-hydrazonothiazole derivatives have been synthesized and screened against multidrug-resistant bacteria. mdpi.com By modifying the this compound core with various heterocyclic moieties known to be important for antimicrobial activity, new lead compounds for fighting infectious diseases could be discovered.

Mitochondria-Targeted Agents: For certain diseases, including cancer, targeting the mitochondria of the cell is a powerful therapeutic strategy. This can be achieved by attaching a lipophilic cationic group, such as a triphenylphosphonium cation, to the bioactive molecule. mdpi.com This directs the compound to accumulate within the mitochondria. The 3-bromophenyl position is an ideal site for introducing a linker chain to attach such a targeting group, enabling the development of next-generation, organelle-specific drugs.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies